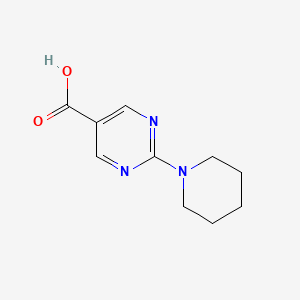

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-piperidin-1-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-6-11-10(12-7-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRMCOFZXOSTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid

Technical Guide: Synthesis of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid

Part 1: Executive Summary & Strategic Importance

This technical guide details the robust synthesis of 2-(piperidin-1-yl)pyrimidine-5-carboxylic acid , a critical scaffold in medicinal chemistry. The pyrimidine-5-carboxylic acid moiety is a privileged structure found in various bioactive compounds, including GPCR ligands, kinase inhibitors, and agricultural growth stimulants.

The synthesis strategy prioritizes regioselectivity and scalability . Unlike de novo pyrimidine ring construction (e.g., using vinamidinium salts), this protocol utilizes a Nucleophilic Aromatic Substitution (

Part 2: Retrosynthetic Analysis & Pathway Design

The most efficient disconnection relies on the high reactivity of the C2 position in pyrimidine rings toward nucleophiles. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing ester group at C5, makes the 2-chloro substituent an excellent leaving group.

Pathway Logic:

-

Precursor: Ethyl 2-chloropyrimidine-5-carboxylate (CAS: 89793-12-4).[1][2]

-

Transformation 1 (

): Displacement of the C2-chloride by piperidine. -

Transformation 2 (Hydrolysis): Saponification of the ethyl ester to the free acid.

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commercially available starting materials.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(piperidin-1-yl)pyrimidine-5-carboxylate

This step exploits the differential reactivity of the pyrimidine ring. The C2 position is significantly more electrophilic than C4/C6 due to the adjacent nitrogen atoms, allowing for mild reaction conditions.

Reagents:

-

Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

-

Piperidine (2.2 eq) – Acts as both nucleophile and proton scavenger.

-

Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF).

-

Optional: Triethylamine (Et3N) if using only 1.1 eq of piperidine.

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloropyrimidine-5-carboxylate (10.0 g, 53.6 mmol) in anhydrous Ethanol (100 mL).

-

Addition: Add Piperidine (11.6 mL, 117.9 mmol) dropwise over 10 minutes at room temperature. Note: The reaction is exothermic; cooling to 0°C is recommended for scales >50g.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS. The starting material (

) should convert to a more polar product ( -

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess piperidine.

-

Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

-

Dry the organic layer over anhydrous

, filter, and concentrate.

-

-

Purification: The crude product usually solidifies upon standing. Recrystallize from Hexanes/EtOAc or use directly if purity >95% by HPLC.

Key Technical Insight: Using excess piperidine (2.2 eq) is operationally simpler than adding an external base like

Step 2: Hydrolysis to 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid

Reagents:

-

Ethyl 2-(piperidin-1-yl)pyrimidine-5-carboxylate (from Step 1)

-

Sodium Hydroxide (NaOH), 2M aqueous solution (3.0 eq)

-

Solvent: Methanol (MeOH) / THF (1:1 ratio)

Protocol:

-

Dissolution: Dissolve the ester (10.0 g, 42.5 mmol) in a mixture of MeOH (50 mL) and THF (50 mL).

-

Saponification: Add 2M NaOH (64 mL, 128 mmol) at room temperature.

-

Reaction: Stir at 50°C for 4 hours. LC-MS should show complete consumption of the ester (M+H 236) and formation of the acid (M+H 208).

-

Isolation (Critical Step):

-

Concentrate the organic solvents (MeOH/THF) under reduced pressure.

-

Dilute the remaining aqueous residue with water (30 mL).

-

Cool to 0°C in an ice bath.

-

Acidification: Slowly adjust pH to ~3–4 using 1M HCl. The product will precipitate as a white solid.

-

-

Filtration: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C overnight.

Yield Expectations:

-

Step 1: 85–95%

-

Step 2: 90–98%

-

Overall Yield: ~75–90%

Part 4: Process Logic & Troubleshooting (Self-Validating Systems)

The following diagram illustrates the decision matrix for troubleshooting common issues during synthesis.

Figure 2: Troubleshooting logic flow for reaction monitoring and isolation.

Critical Control Points:

-

Regioselectivity: The 2-position is naturally more reactive. However, if the reaction temperature exceeds 120°C (e.g., in DMF), decomposition or ring-opening can occur. Stick to Ethanol/Reflux.

-

pH Control: During Step 2 workup, the pyrimidine nitrogen can be protonated if the pH drops below 2. This forms the hydrochloride salt, which is water-soluble and will not precipitate. Target pH 3–4 for the free acid zwitterion/neutral form.

Part 5: Analytical Characterization

| Assay | Expected Result | Interpretation |

| Appearance | White to Off-white powder | High purity solid. |

| Characteristic singlet for H4/H6 protons of pyrimidine. | ||

| Piperidine ring protons. | ||

| LC-MS (ESI+) | m/z = 208.1 | Matches formula |

| Melting Point | >200°C (Decomp) | Typical for amino-pyrimidine carboxylic acids. |

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.

-

PubChem. (n.d.). Ethyl 2-chloropyrimidine-5-carboxylate (CAS 89793-12-4).[1][2] National Library of Medicine.

-

Stanovnik, B., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5365-5379.

-

BuyersGuideChem. (n.d.). 2-Piperidin-1-yl-pyrimidine-5-carboxylic acid (CAS 842974-64-5).[3]

Sources

Whitepaper: A Mechanistic Guide to Pyrimidine-Based Compounds in Modern Therapeutics

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring, a fundamental component of nucleic acids, serves as a privileged scaffold in medicinal chemistry.[1][2] Its inherent biocompatibility and structural versatility have enabled the development of a wide array of therapeutic agents that are cornerstones in the treatment of cancer, viral infections, and microbial diseases.[1][2][3] These compounds primarily function as antimetabolites, leveraging their structural similarity to endogenous pyrimidines—cytosine, thymine, and uracil—to competitively inhibit key enzymatic pathways or to be incorporated into nascent DNA and RNA, thereby inducing cellular arrest and apoptosis.[2][4] This guide provides an in-depth exploration of the core mechanisms of action for major classes of pyrimidine-based drugs, explains the causal logic behind key experimental validation protocols, and presents the complex signaling and metabolic pathways in a visually accessible format.

The Centrality of Pyrimidine Metabolism as a Therapeutic Target

Cellular proliferation is intrinsically linked to the availability of nucleotides, the building blocks of DNA and RNA. Mammalian cells acquire these vital molecules through two primary routes: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles nucleosides from degraded nucleic acids.[5][6] Rapidly proliferating cells, such as cancer cells and virus-infected cells, exhibit a heightened dependence on the de novo pathway to meet their increased demand for DNA and RNA synthesis.[5][7][8] This metabolic dependency creates a therapeutic window, allowing pyrimidine analogs to selectively target these hyper-proliferative cells while exerting lesser effects on quiescent, healthy cells.

The primary mechanisms of action for pyrimidine-based compounds can be broadly categorized into three major strategies:

-

Inhibition of Nucleotide Synthesis: Blocking the production of essential pyrimidine nucleotides.

-

Disruption of Nucleic Acid Elongation: Causing premature termination of DNA or RNA chains.

-

Modulation of Other Essential Cellular Processes: Such as protein kinase signaling.

Mechanism I: Inhibition of Nucleotide Synthesis

Targeting Thymidylate Synthase (TS)

Thymidylate synthase (TS) is a critical enzyme in the de novo pathway, catalyzing the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[9][10] This reaction is the sole intracellular source of de novo thymidine, an essential component of DNA. Inhibition of TS leads to a depletion of the dTMP pool, which in turn causes an imbalance in deoxynucleotide levels, increases dUTP incorporation into DNA, and ultimately triggers DNA damage and "thymineless death."[9][11]

Key Agent: 5-Fluorouracil (5-FU)

5-Fluorouracil, a cornerstone of chemotherapy for solid tumors, is a prodrug that requires intracellular activation.[7][12] Once inside the cell, 5-FU is converted into several active metabolites, with 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP) being the primary inhibitor of TS.[12][13]

Causality of Inhibition: The mechanism is a classic example of covalent inhibition. FdUMP, mimicking the natural substrate dUMP, binds to the nucleotide-binding site of TS. This binding facilitates the formation of a stable, covalent ternary complex between FdUMP, the TS enzyme, and the folate cofactor N5,N10-methylenetetrahydrofolate.[11][14] This complex effectively locks the enzyme in an inactive state, halting dTMP production and DNA synthesis.[11]

Targeting Dihydroorotate Dehydrogenase (DHODH)

DHODH is another essential enzyme in the de novo pyrimidine synthesis pathway, responsible for oxidizing dihydroorotate to orotate.[7][8] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which is critical for both host and viral replication, making it an attractive target for broad-spectrum antiviral and anticancer agents.[8][15][16]

Mechanism II: Disruption of Nucleic Acid Elongation

This mechanism relies on pyrimidine analogs that, after intracellular phosphorylation, are recognized by DNA or RNA polymerases and incorporated into growing nucleic acid chains. Their modified chemical structure then prevents the addition of the next nucleotide, causing premature chain termination.

Anticancer Application: Gemcitabine (dFdC)

Gemcitabine (2',2'-difluorodeoxycytidine) is a deoxycytidine analog widely used in the treatment of various solid tumors.[17][18] It is a prodrug that must be phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[18][19]

Dual Causality of Action: Gemcitabine's efficacy stems from a powerful two-pronged attack on DNA synthesis:

-

Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase.[20][21] This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the precursors for DNA synthesis. Its inhibition depletes the pool of available deoxynucleotides, particularly dCTP, which potentiates the incorporation of dFdCTP into DNA.[20][21]

-

Masked Chain Termination: The triphosphate metabolite, dFdCTP, competes with the natural dCTP for incorporation into the elongating DNA strand by DNA polymerase.[18][20] After dFdCTP is incorporated, DNA polymerase is able to add one more deoxynucleotide before synthesis is arrested. This "masking" of the chain-terminating analog makes it difficult for cellular exonuclease proofreading mechanisms to recognize and excise the fraudulent nucleotide, leading to irreparable DNA damage and apoptosis.[18]

Antiviral Application: Zidovudine (AZT)

Zidovudine (azidothymidine) was the first approved drug for the treatment of HIV and remains a key component of antiretroviral therapy.[22][23] It is a nucleoside reverse transcriptase inhibitor (NRTI) and a structural analog of thymidine.[24]

Causality of Selective Inhibition: The core of AZT's mechanism lies in its selective targeting of the viral replication process. HIV is a retrovirus that uses an enzyme called reverse transcriptase to convert its RNA genome into DNA, which is then integrated into the host cell's genome.[23][25]

-

Activation: Like other nucleoside analogs, AZT is phosphorylated by host cell kinases to its active triphosphate form.

-

Chain Termination: AZT's key structural feature is the replacement of the 3'-hydroxyl group on the deoxyribose sugar with an azido (-N3) group. The viral reverse transcriptase has a higher affinity for AZT-triphosphate than for the natural thymidine triphosphate and incorporates it into the growing viral DNA chain.[23][24] The absence of the 3'-hydroxyl group makes it impossible to form the 3'-5' phosphodiester bond required to add the next nucleotide, thus terminating DNA chain elongation and halting viral replication.[24]

This action is highly selective because mammalian DNA polymerases have a significantly lower affinity for AZT-triphosphate and possess proofreading capabilities that can remove a mismatched nucleotide, which viral reverse transcriptase lacks.[24]

Representative Pyrimidine-Based Compounds and Their Targets

The versatility of the pyrimidine scaffold has led to a diverse portfolio of drugs targeting various cellular components.

| Compound Name | Class | Primary Molecular Target | Therapeutic Application |

| 5-Fluorouracil | Fluoropyrimidine | Thymidylate Synthase (TS) | Anticancer[7][9] |

| Gemcitabine | Deoxycytidine Analog | DNA Polymerase / Ribonucleotide Reductase | Anticancer[18][20] |

| Cytarabine (ara-C) | Deoxycytidine Analog | DNA Polymerase | Anticancer (Leukemia)[14] |

| Zidovudine (AZT) | Thymidine Analog | HIV Reverse Transcriptase | Antiviral (HIV)[22][24] |

| Lamivudine (3TC) | Cytidine Analog | HIV & HBV Reverse Transcriptase | Antiviral (HIV, Hepatitis B)[22] |

| Palbociclib | Pyrimidine Derivative | Cyclin-Dependent Kinases 4/6 (CDK4/6) | Anticancer[26][27] |

| Trimethoprim | Diaminopyrimidine | Dihydrofolate Reductase (DHFR) | Antibacterial[26] |

Experimental Protocol: The MTT Assay for Cytotoxicity Assessment

To ensure trustworthiness and provide a self-validating system, the assessment of a compound's cytotoxic potential is a foundational step. The MTT assay is a standard colorimetric method used to measure the metabolic activity of cells, which serves as a proxy for cell viability.[28]

Principle of Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan precipitate.[28] The amount of formazan produced is directly proportional to the number of living cells. By exposing cells to serial dilutions of a pyrimidine-based compound, one can generate a dose-response curve and calculate the IC50 value—the concentration of the drug that inhibits cell growth by 50%.

Step-by-Step Methodology

-

Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[28]

-

Drug Treatment: Prepare serial dilutions of the pyrimidine analog. Replace the old medium with the medium containing the various drug concentrations. Include vehicle-only controls.[28]

-

Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[28]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the MTT into visible purple crystals.[28]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[28]

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[28]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against drug concentration to determine the IC50 value.[28]

Conclusion and Future Perspectives

Pyrimidine-based compounds represent a triumph of rational drug design, exploiting fundamental cellular processes to combat disease. Their mechanisms of action, primarily centered on the disruption of nucleotide metabolism and nucleic acid synthesis, are well-characterized and clinically validated. The continued success of this class of drugs depends on addressing challenges such as acquired drug resistance and off-target toxicity.[8][22] Future research will undoubtedly focus on developing next-generation pyrimidine analogs with enhanced selectivity for tumor or viral-specific enzymes, novel delivery systems to improve bioavailability, and combination therapies that target multiple nodes within cellular pathways to overcome resistance. The pyrimidine scaffold, a simple yet elegant chemical entity, will continue to be a vital building block in the armamentarium of medicinal chemistry.

References

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applic

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (2023). Research Trend.

- Pyrimidine Analogs - Holland-Frei Cancer Medicine. (n.d.). NCBI Bookshelf.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of the Indian Chemical Society.

-

Thymidylate Synthase Inhibition with the Novel Fluoropyrimidine FdUMP[2] Is Highly Effective Against Acute Lymphoblastic Leukemia. (2012). Blood.

- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed.

- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.

- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). PMC.

- Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy. (2017). PMC.

- A Comparative Analysis of the Mechanism of Action of Pyrimidine Analogs. (n.d.). Benchchem.

- Clinical application and drug resistance mechanism of gemcitabine. (2025). Frontiers.

- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Publishing.

- Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press.

- AZT – mechanism of action and organic synthesis. (2019). The Science Snail.

- Thymidylate synthase inhibition and mechanism of action of... (n.d.).

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026).

- Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx.

- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI.

- gemcitabine injection solution Clinical Pharmacology. (n.d.). Pfizer Medical - US.

- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.

- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral P

- Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2021). Frontiers.

- “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (2025).

- Thymidylate synthase inhibitor – Knowledge and References. (n.d.). Taylor & Francis.

- Thymidyl

- Zidovudine. (n.d.). Wikipedia.

- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. (2019). ACS Infectious Diseases.

- Original Chemical Series of Pyrimidine Biosynthesis Inhibitors That Boost the Antiviral Interferon Response. (n.d.). Antimicrobial Agents and Chemotherapy.

- Pyrimidine analogue – Knowledge and References. (n.d.). Taylor & Francis.

- What is the mechanism of Gemcitabine Hydrochloride?. (2024).

- Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum. (n.d.). PMC.

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (n.d.). Journal of King Saud University - Science.

- AZT. (2025). Molecule of the Month.

- What is the mechanism of action (MOA) of Gemcitabine?. (2025). Dr.Oracle.

- AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts. (2026). Britannica.

- Mechanism of thymidylate synthase inhibition by... (n.d.).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchtrend.net [researchtrend.net]

- 4. rroij.com [rroij.com]

- 5. Human Pyrimidine Nucleotide Biosynthesis as a Target for Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy [mdpi.com]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 18. ClinPGx [clinpgx.org]

- 19. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 20. pfizermedical.com [pfizermedical.com]

- 21. droracle.ai [droracle.ai]

- 22. gsconlinepress.com [gsconlinepress.com]

- 23. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]

- 24. Zidovudine - Wikipedia [en.wikipedia.org]

- 25. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 26. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 27. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pyrimidine Derivatives

Abstract

The pyrimidine ring is a foundational scaffold in a vast array of biologically significant molecules, including nucleic acids and numerous pharmaceuticals.[1][2][3][4] A thorough understanding of its structural and electronic properties is paramount for the rational design and development of new therapeutic agents. Spectroscopic analysis provides an indispensable toolkit for elucidating the intricate details of pyrimidine derivatives. This guide offers an in-depth exploration of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—as applied to this vital class of heterocyclic compounds. More than a mere recitation of methods, this document explains the causality behind the spectral features, provides validated experimental frameworks, and integrates multi-technique data for unambiguous structural characterization.

The Foundational Role of UV-Visible Spectroscopy in Probing Electronic Structure

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule.[5][6][7] For pyrimidine derivatives, the absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the extent of conjugation and the influence of various substituents on the electronic environment of the heterocyclic ring.[5][8]

The "Why": Electronic Transitions in the Pyrimidine Core

The UV spectra of pyrimidine and its derivatives are typically characterized by two main absorption bands, often referred to as the E and B bands, arising from π→π* transitions within the aromatic ring.[9] The position and intensity of these bands are highly sensitive to the nature and position of substituents.

-

Causality of Substituent Effects: Electron-donating groups (e.g., -NH₂, -OH) tend to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increased absorbance). This is because these groups donate electron density to the π-system, raising the energy of the highest occupied molecular orbital (HOMO) and thus reducing the energy gap for the π→π* transition.[8] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) can lead to a hypsochromic shift (shift to shorter wavelengths).

-

Probing Tautomerism: Many pyrimidine derivatives, particularly those with hydroxyl or amino groups, can exist in different tautomeric forms (e.g., keto-enol, amino-imino).[10][11][12] UV-Vis spectroscopy is an excellent tool for studying these equilibria, as each tautomer will exhibit a distinct absorption spectrum. For instance, the keto form of a hydroxypyrimidine typically absorbs at a longer wavelength than the enol form.

Self-Validating Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Accurately weigh and dissolve the pyrimidine derivative in a UV-transparent solvent (e.g., ethanol, methanol, water) to a known concentration (typically in the micromolar range).

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Use a calibrated dual-beam UV-Vis spectrophotometer.[8]

-

Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.

-

-

Data Acquisition:

-

Data Analysis and Validation:

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Compare the obtained λmax and ε values with literature data for known pyrimidine derivatives to validate the structural assignment.[9]

-

Data Presentation: UV-Vis Spectral Data of Representative Pyrimidines

| Compound | Substituents | λmax (nm) | Molar Absorptivity (ε) | Key Electronic Transition |

| Pyrimidine | None | ~243 | ~2000 | π→π |

| Cytosine | 4-amino, 2-oxo | ~267 | ~6100 | π→π |

| Uracil | 2,4-dioxo | ~259 | ~8200 | π→π |

| Thymine | 5-methyl, 2,4-dioxo | ~264 | ~7900 | π→π |

Data compiled from publicly available spectral databases.[13]

Infrared Spectroscopy: Unveiling Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1][2][3] In the context of pyrimidine derivatives, IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key substituents and to gain insights into the bonding environment within the heterocyclic ring.[1][2][3]

The "Why": Characteristic Vibrations of Pyrimidine Derivatives

The IR spectrum of a pyrimidine derivative is a composite of vibrations from the pyrimidine ring itself and its various substituents.

-

Ring Vibrations: The pyrimidine ring exhibits a series of characteristic stretching and bending vibrations. C=N stretching vibrations typically appear in the 1570–1620 cm⁻¹ region, while C=C and C=N stretching modes are found around 1450–1600 cm⁻¹.[1]

-

Substituent Vibrations: The presence of specific functional groups gives rise to distinct and readily identifiable peaks:

-

-NH₂ (Amino): Strong N-H stretching vibrations in the 3300–3500 cm⁻¹ range.[1][3]

-

-OH (Hydroxy): Broad O-H stretching vibrations around 3200–3600 cm⁻¹, often indicative of hydrogen bonding.[3]

-

-C=O (Carbonyl): A strong absorption in the 1650–1750 cm⁻¹ range.[1] The exact position is sensitive to the electronic environment and hydrogen bonding.

-

-CH₃ (Methyl): C-H stretching vibrations around 2850–2950 cm⁻¹.[1]

-

Halogens (Cl, Br, F): Characteristic absorptions in the 600–1200 cm⁻¹ region.[1]

-

Self-Validating Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of solid or liquid samples.

-

-

Instrument Setup:

-

Use a calibrated Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Record the IR spectrum of the sample, typically over the range of 4000–400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis and Validation:

-

Identify and label the characteristic absorption bands corresponding to the expected functional groups and ring vibrations.[14]

-

Compare the obtained spectrum with reference spectra of similar compounds to confirm the structural assignments.

-

Data Presentation: Characteristic IR Frequencies for Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300–3500 | Strong |

| Hydroxy (-OH) | O-H Stretch | 3200–3600 | Broad, Strong |

| Carbonyl (C=O) | C=O Stretch | 1650–1750 | Strong |

| Pyrimidine Ring | C=N Stretch | 1570–1620 | Medium-Strong |

| Pyrimidine Ring | C=C, C=N Stretches | 1450–1600 | Medium-Strong |

| Methyl (-CH₃) | C-H Stretch | 2850–2950 | Medium |

This table summarizes general ranges; specific values can vary based on the molecular environment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure.[13][15][16][17][18][19][20] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

The "Why": Chemical Shifts and Coupling Constants in Pyrimidines

-

¹H NMR: The chemical shifts of protons on the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the electronic effects of substituents. Protons attached to the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.5 ppm). Coupling constants (J-values) between adjacent protons provide crucial information about their connectivity and relative positions.[21]

-

¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are also highly dependent on their electronic environment.[15][16] Carbons adjacent to nitrogen atoms are deshielded and appear at higher chemical shifts.

-

Advanced 2D NMR Techniques: For complex pyrimidine derivatives with overlapping signals, 2D NMR experiments are indispensable.[17][19][21]

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin systems.[21]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure.[21]

-

Self-Validating Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans for a good signal-to-noise ratio.[13]

-

Acquire a ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve ambiguities.[21]

-

-

Data Analysis and Validation:

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons and carbons.[23]

-

Use the connectivity information from 2D NMR spectra to build and validate the final structure.[21]

-

Visualization: Integrated Spectroscopic Analysis Workflow

Caption: Integrated workflow for the structural elucidation of pyrimidine derivatives.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] It is indispensable for determining the molecular weight of a pyrimidine derivative and for obtaining structural information through the analysis of its fragmentation patterns.[24][25][26][27]

The "Why": Ionization and Fragmentation of Pyrimidines

-

Molecular Ion Peak: The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

-

Fragmentation Pathways: Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment in predictable ways. The resulting fragment ions provide valuable clues about the structure of the molecule. Common fragmentation pathways for pyrimidine derivatives include the loss of substituents and cleavage of the pyrimidine ring.[24][25][26][27] The fragmentation pattern is highly dependent on the nature and position of the substituents.

Self-Validating Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

For some ionization techniques, the sample can be analyzed directly as a solid.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft technique suitable for polar molecules, while electron ionization (EI) is a harder technique that often provides more fragmentation information.[13]

-

Calibrate the mass spectrometer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a relevant m/z range.

-

-

Data Analysis and Validation:

-

Identify the molecular ion peak and determine the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.[28]

-

Compare the observed fragmentation pattern with known fragmentation pathways for pyrimidine derivatives to support the proposed structure.[24][25][26][27]

-

Visualization: Logical Relationship in Spectroscopic Data Integration

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. mdpi.com [mdpi.com]

- 5. azooptics.com [azooptics.com]

- 6. technologynetworks.com [technologynetworks.com]

- 7. microbenotes.com [microbenotes.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Digital absorption spectral database of pyrimidine nucleobases and nucleoside analogues | Poster Board #644 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ias.ac.in [ias.ac.in]

- 12. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 18. researchgate.net [researchgate.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. ijcrt.org [ijcrt.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. sphinxsai.com [sphinxsai.com]

- 26. article.sapub.org [article.sapub.org]

- 27. iosrjournals.org [iosrjournals.org]

- 28. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic discovery. The compound 2-piperidin-1-yl-pyrimidine-5-carboxylic acid, which integrates the biologically versatile pyrimidine core with a saturated piperidine ring, stands as a molecule of significant, yet largely unexplored, therapeutic promise. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate potential therapeutic targets for this compound. By leveraging evidence from structurally analogous compounds and outlining robust experimental and computational workflows, this document serves as a roadmap from a molecule of interest to a validated therapeutic lead. We will delve into the rationale behind selecting initial target hypotheses and provide detailed, field-proven protocols for target deconvolution and confirmation, thereby bridging the gap between chemical structure and biological function.

Introduction: The Rationale for Investigating 2-piperidin-1-yl-pyrimidine-5-carboxylic acid

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs with applications ranging from oncology to infectious diseases.[1][2] Its derivatives are known to modulate the activity of a wide array of biological targets, including kinases, metabolic enzymes, and receptors.[1][3][4][5] The piperidine moiety, another prevalent scaffold in drug discovery, is present in numerous pharmaceuticals and contributes to desirable pharmacokinetic properties and target interactions.[6][7] The combination of these two pharmacophores in 2-piperidin-1-yl-pyrimidine-5-carboxylic acid suggests a high probability of novel biological activity. The carboxylic acid group at the 5-position of the pyrimidine ring further provides a handle for molecular interactions or for derivatization to fine-tune activity and properties.[2][8]

While no specific biological targets have been definitively identified for 2-piperidin-1-yl-pyrimidine-5-carboxylic acid in publicly available literature, the extensive pharmacology of its constituent scaffolds provides a fertile ground for hypothesis-driven target discovery. This guide will first explore the most probable target classes based on this structural analogy and then detail the methodologies to empirically determine its true molecular targets.

Potential Therapeutic Target Classes: An Evidence-Based Hypothesis

Based on the known activities of structurally related pyrimidine and piperidine derivatives, we can logically infer several high-priority target classes for investigation.

Protein Kinases

The pyrimidine scaffold is a well-established "hinge-binding" motif for protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.

-

Salt-Inducible Kinases (SIKs): A series of pyrimidine-5-carboxamide derivatives have been identified as novel inhibitors of SIKs, which are key regulators of macrophage polarization and inflammation.[3] The shared carboxamide substructure makes SIKs a primary hypothetical target.

-

Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs): Numerous pyrimidine derivatives have been developed as inhibitors of CDKs and FGFRs, crucial drivers of cell cycle progression and oncogenesis.[1] Palbociclib, a pyrido[2,3-d]pyrimidine derivative, is a marketed CDK4/6 inhibitor for breast cancer.[9]

-

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1): Piperidine-containing pyridine and pyrimidine derivatives have shown potent inhibitory activity against ALK and ROS1, important targets in non-small cell lung cancer.[7]

Metabolic Enzymes

The pyrimidine core is a bioisostere of natural purines and pyrimidines, making it a prime candidate for interacting with enzymes involved in metabolism.

-

Nicotinamide N-methyltransferase (NNMT): Novel pyrimidine-5-carboxamide compounds have been patented as NNMT inhibitors for the treatment of diabetes and metabolic syndrome.[5] The increased expression of NNMT is linked to insulin resistance.[5]

-

Xanthine Oxidase (XO): Fused pyrimidine derivatives, acting as purine analogues, have been developed as potent inhibitors of xanthine oxidase, the primary target for treating gout.[4][10]

-

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): Pyrimidine-4-carboxamides have been identified as inhibitors of NAPE-PLD, an enzyme involved in the biosynthesis of endocannabinoids, with potential applications in modulating emotional behavior.[11]

G-Protein Coupled Receptors (GPCRs) and Ion Channels

While less common than kinase inhibition, pyrimidine and piperidine derivatives have been shown to modulate the activity of various receptors and channels.

-

Monoamine Oxidase (MAO): 2-(piperazin-1-yl)pyrimidine derivatives have been synthesized and identified as selective MAO-A inhibitors, suggesting potential applications in mood disorders.[12] Although the topic compound contains a piperidine ring instead of piperazine, the general scaffold is similar.

The following table summarizes the key hypothetical target classes and the rationale for their consideration.

| Target Class | Specific Examples | Rationale Based on Structural Analogy | Potential Therapeutic Area |

| Protein Kinases | SIKs, CDKs, FGFRs, ALK, ROS1 | Pyrimidine core is a known kinase hinge-binder. Pyrimidine-5-carboxamides are active on SIKs. Piperidine-pyrimidines are active on ALK/ROS1.[1][3][7][9] | Inflammation, Oncology |

| Metabolic Enzymes | NNMT, Xanthine Oxidase, NAPE-PLD | Pyrimidine-5-carboxamides are known NNMT inhibitors. Pyrimidine core mimics natural purines.[4][5][10][11] | Diabetes, Gout, Neurological Disorders |

| GPCRs/Ion Channels | Monoamine Oxidase (MAO) | 2-substituted pyrimidines with a nitrogen-containing heterocycle show MAO inhibitory activity.[12] | CNS Disorders |

Methodologies for Target Identification and Validation

A multi-pronged approach combining computational and experimental methods is essential for the successful deconvolution of the molecular target(s) of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid.

In Silico Target Prediction

Computational methods provide a rapid and cost-effective first pass to prioritize experimental efforts.

-

Inverse Virtual Screening (IVS): This approach docks the query molecule against a large library of protein structures to identify potential binding partners.[13] The results can highlight unexpected targets and reinforce initial hypotheses.

-

Pharmacophore and Similarity Searching: Building a 3D pharmacophore model based on the query molecule and searching databases of known active compounds can identify molecules with similar interaction features and, by extension, similar targets.

The logical workflow for in silico target prediction is illustrated below.

Caption: In silico workflow for initial target hypothesis generation.

Experimental Target Identification: Unbiased Approaches

Experimental methods can be broadly categorized into affinity-based and label-free approaches.[14]

This classic technique involves immobilizing the small molecule to a solid support to "fish" for its binding partners in a cell lysate.[14][15]

Protocol: On-Bead Affinity Chromatography

-

Synthesis of Affinity Probe:

-

Synthesize a derivative of 2-piperidin-1-yl-pyrimidine-5-carboxylic acid with a linker (e.g., a short PEG chain) attached to a position determined by preliminary structure-activity relationship (SAR) studies to be non-essential for activity. The carboxylic acid itself can be a point of attachment.

-

Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.[14]

-

-

Cell Lysate Preparation:

-

Culture relevant cells (e.g., cancer cell lines for oncology targets, macrophages for inflammatory targets) and prepare a native protein lysate.

-

-

Affinity Pull-Down:

-

Incubate the affinity beads with the cell lysate to allow the target protein(s) to bind.

-

Include a control incubation with beads that have not been conjugated with the compound to identify non-specific binders.

-

-

Washing and Elution:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, for example, by competing with an excess of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands that are present in the compound pull-down but absent or significantly reduced in the control.

-

Identify the proteins using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[16]

-

Caption: Experimental workflow for affinity-based target identification.

These methods utilize the unmodified compound and rely on the principle that drug-target binding alters the physical or chemical properties of the protein.

Protocol: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the observation that the binding of a small molecule can stabilize a protein's structure, making it more resistant to proteolysis.[15][17]

-

Cell Lysate Preparation:

-

Prepare a native protein lysate from the cells of interest.

-

-

Compound Incubation:

-

Divide the lysate into two aliquots. To one, add the 2-piperidin-1-yl-pyrimidine-5-carboxylic acid (treatment), and to the other, add the vehicle control (e.g., DMSO). Incubate to allow for binding.

-

-

Protease Digestion:

-

Add a protease (e.g., pronase, thermolysin) to both the treatment and control lysates and incubate for a defined period. The concentration of the protease should be optimized to achieve partial digestion in the control sample.

-

-

Analysis:

-

Stop the digestion and analyze the protein profiles of the treated and control samples using SDS-PAGE.

-

Proteins that are stabilized by the compound will be more resistant to digestion and will appear as more intense bands in the treated lane compared to the control lane.

-

Identify these protein bands using mass spectrometry.[14]

-

Caption: The principle of the DARTS label-free target identification method.

Other powerful label-free methods include Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon ligand binding, and Limited Proteolysis-Mass Spectrometry (LiP-MS), a high-throughput method to identify drug targets.

Target Validation

Once a list of putative targets has been generated, it is crucial to validate the direct interaction between the compound and the protein and to demonstrate a functional consequence of this interaction.

-

Direct Binding Assays:

-

Surface Plasmon Resonance (SPR): To quantify the binding affinity (K_D) and kinetics of the interaction.

-

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

-

-

Enzymatic Assays:

-

If the identified target is an enzyme, perform in vitro activity assays in the presence of varying concentrations of the compound to determine its inhibitory or activating potential (e.g., IC_50 or EC_50).

-

-

Cell-Based Assays:

-

Develop cellular assays to measure the downstream functional consequences of target engagement. For example, if the target is a kinase in a cancer cell line, assess the effect of the compound on cell proliferation, apoptosis, or the phosphorylation of known substrates.

-

Conclusion and Future Directions

The compound 2-piperidin-1-yl-pyrimidine-5-carboxylic acid represents a promising starting point for the development of novel therapeutics due to its privileged structural motifs. This guide has outlined a systematic and logical approach to unravel its therapeutic potential, beginning with hypothesis generation based on structural analogy and progressing through unbiased experimental target identification and rigorous validation. The successful identification of a specific, high-affinity molecular target will be the pivotal step in advancing this molecule from a chemical curiosity to a valuable lead compound in a drug discovery program. Subsequent efforts will focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive preclinical evaluation of its efficacy and safety.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). [Source not available].

-

Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. (2023). European Journal of Medicinal Chemistry. [Link]

-

Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC. [Link]

-

Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. (2020). Molecules. [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis. [Link]

-

In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2025). Frontiers in Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2010). ACS Chemical Biology. [Link]

-

Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). ChemMedChem. [Link]

-

In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. (2026). ResearchGate. [Link]

- Synthesis and antimicrobial evaluation of novel pyrimidine-5-carboxamide scaffold. [Source not available].

-

Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2025). Journal of Visualized Experiments. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue. (2024). Biosciences Biotechnology Research Asia. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020). Journal of Medicinal Chemistry. [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). PMC. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. [Link]

-

Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. (2021). ACS Medicinal Chemistry Letters. [Link]

-

Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. (2022). Journal of the Iranian Chemical Society. [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

-

Synthesis and Structure‐Activity Relationship Analysis of 2‐Substituted‐1,2,4‐Triazolo[1,5‐a]Pyrimidin‐7‐Ones and their 6‐Carboxylate Derivatives as Xanthine Oxidase Inhibitors. (2025). ResearchGate. [Link]

-

Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. (2017). Taylor & Francis Online. [Link]

-

Identification of Direct Protein Targets of Small Molecules. (2011). ResearchGate. [Link]

-

Unmodified methodologies in target discovery for small molecule drugs: A rising star. (2022). Chinese Chemical Letters. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

Exploring the Synthesis of Pyrimidine Derivatives for Drug Development

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the pyrimidine heterocycle is not merely a structural motif; it is a privileged scaffold . Its ubiquity in biological systems (cytosine, thymine, uracil) grants it inherent affinity for diverse biological targets, including kinases, folate-dependent enzymes, and G-protein-coupled receptors (GPCRs).

This guide moves beyond basic textbook synthesis. We explore high-fidelity, scalable methodologies for constructing and diversifying pyrimidine cores. We contrast De Novo Assembly (multicomponent strategies) with Late-Stage Functionalization (C-H activation), providing a decision framework for selecting the optimal route based on the target's structural complexity and the development phase.

Strategic Rationale & SAR Logic

The pyrimidine ring offers specific vectors for chemical modification that directly correlate with biological activity. Understanding these vectors is crucial before selecting a synthetic route.

Structure-Activity Relationship (SAR) Vectors[1][2]

-

N1/N3 Positions: Critical for hydrogen bonding (donor/acceptor) within the ATP-binding pocket of kinases. Alkylation here often modulates solubility and metabolic stability.

-

C2 Position: The "Gateway." Substitution here (often via nucleophilic aromatic substitution,

) allows for the introduction of solubilizing amines or specific recognition elements. -

C4/C6 Positions: The "Warhead" vectors. Aryl or heteroaryl groups here frequently drive potency through

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein. -

C5 Position: The "Fine-Tuning" vector. Small halogens or alkyl groups here can induce conformational locks, improving selectivity by restricting bond rotation.

Visualization: Strategic Synthetic Pathways

The following diagram outlines the decision logic for synthesizing pyrimidine derivatives.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target architecture.

Pathway A: De Novo Assembly (The Biginelli Protocol)

The Biginelli reaction is the gold standard for accessing dihydropyrimidinones (DHPMs), which are potent calcium channel blockers and emerging anticancer agents (e.g., Monastrol).

Technical Insight: The Mechanism

The reaction is not a simple concerted process.[1][2][3][4][5] It follows a "Imine-Enamine" mechanism.[6]

-

Imine Formation: The aldehyde condenses with urea to form an

-acyliminium ion intermediate. -

Enamine Addition: The

-keto ester enolizes and attacks the iminium ion. -

Cyclization: Intramolecular nucleophilic attack and dehydration close the ring.

Critical Control Point: The stability of the

Experimental Protocol 1: Microwave-Assisted Biginelli Synthesis

This protocol utilizes microwave irradiation to reduce reaction times from hours to minutes, improving yield and purity.

Reagents:

-

Benzaldehyde derivative (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Urea / Thiourea (1.2 mmol)

-

Catalyst:

(5 mol%) or Concentrated HCl (2 drops) -

Solvent: Ethanol (2 mL)

Step-by-Step Workflow:

-

Charge: In a microwave-safe vial (10 mL), combine the aldehyde, ethyl acetoacetate, and urea.

-

Solvate & Catalyze: Add ethanol and the catalyst. Cap the vial with a Teflon-lined septum.

-

Irradiate: Place in a microwave reactor.

-

Settings: 100°C, 150 W max power, high stirring.

-

Time: 10–15 minutes (monitor pressure).

-

-

Quench & Crystallize: Pour the hot reaction mixture onto crushed ice (20 g). Stir for 5 minutes. The solid DHPM precipitate should form immediately.

-

Filtration: Filter the solid under vacuum. Wash with cold water (

) and cold ethanol ( -

Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Self-Validation Checkpoints:

-

Visual: The reaction mixture typically turns from clear/yellow to a turbid suspension upon completion.

-

TLC: Eluent Hexane:EtOAc (3:1). The product should appear as a distinct spot with

, while starting aldehyde ( -

NMR Signature: Look for the characteristic methine proton (C4-H) doublet/singlet around

5.0–5.5 ppm in

Pathway B: Late-Stage Functionalization (C-H Activation)

For existing pyrimidine cores, C-H activation allows for the rapid generation of libraries without de novo synthesis. This is particularly useful for "scaffold hopping" in lead optimization.

Technical Insight: Minisci-Type Radical Alkylation

Pyrimidines are electron-deficient heterocycles, making them poor substrates for electrophilic aromatic substitution but excellent substrates for radical nucleophilic substitution . The Minisci reaction utilizes carbon-centered radicals (generated from carboxylic acids, alcohols, or alkyl halides) to functionalize the electron-deficient C2, C4, or C6 positions.

Experimental Protocol 2: Photoredox Minisci Alkylation

This protocol uses visible light and a photocatalyst to generate alkyl radicals under mild conditions.

Reagents:

-

Pyrimidine substrate (0.5 mmol)

-

Alkyl carboxylic acid (2.0 mmol) - Source of the alkyl radical

-

Photocatalyst:

(1 mol%) -

Oxidant:

(1.5 mmol) -

Solvent: DMSO/H2O (4:1, 5 mL)

Step-by-Step Workflow:

-

Degas: Combine pyrimidine, carboxylic acid, photocatalyst, and oxidant in a vial. Add solvent.[7] Sparge with Nitrogen/Argon for 10 minutes to remove oxygen (radical quencher).

-

Irradiate: Place the vial 2–3 cm away from a Blue LED (450 nm, ~30W). Stir vigorously at room temperature.

-

Monitor: Irradiate for 12–24 hours.

-

Workup: Dilute with EtOAc (20 mL) and wash with saturated

(to remove unreacted acid) and brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography.

Self-Validation Checkpoints:

-

Color Change: The reaction often shifts from yellow (catalyst color) to dark orange/brown as the reaction progresses.

-

Regioselectivity: In 4-substituted pyrimidines, substitution typically occurs at C2 or C6.

NMR will show the loss of the aromatic proton at the site of substitution.

Comparative Data: Yields & Conditions

The following table summarizes the efficiency of different methodologies for synthesizing a standard target: 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one .

| Method | Catalyst | Conditions | Time | Yield (%) | Green Score |

| Classical Biginelli | HCl (conc.) | Reflux (EtOH) | 18 hrs | 65-70% | Low |

| Microwave-Assisted | 100°C (MW) | 15 min | 88-92% | High | |

| Ultrasound | Ambient (Sonicate) | 45 min | 82-85% | Med | |

| Solvent-Free | 80°C (Grind) | 30 min | 85-90% | High |

Table 1: Comparison of synthetic methodologies. "Green Score" reflects solvent toxicity and energy consumption.

Mechanism Visualization: The Biginelli Cycle

Understanding the catalytic cycle is essential for troubleshooting.

Figure 2: The acid-catalyzed Biginelli reaction mechanism highlighting the critical N-acyliminium intermediate.

References

-

Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research.

-

Sutar, N. R., et al. (2025).[8] "A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential." International Journal of Science and Technology.

-

Proctor, R. S. J., & Phipps, R. J. (2020). "Late stage C–H functionalization via chalcogen and pnictogen salts." Chemical Science.

-

Nagaraju, S., et al. (2025). "Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines." PMC.

-

Sharma, P., et al. (2021). "Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review." Arabian Journal of Chemistry.

-

Wang, Y., et al. (2024). "Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing." CCS Chemistry.

Sources

- 1. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03833D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. researchgate.net [researchgate.net]

- 7. moodle2.units.it [moodle2.units.it]

- 8. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]

Methodological & Application

using 2-piperidin-1-yl-pyrimidine-5-carboxylic acid in cell-based assays

Application Note: Profiling 2-Piperidin-1-yl-pyrimidine-5-carboxylic Acid as a Bioactive Scaffold and Reference Control in Cell-Based Assays

Executive Summary

2-Piperidin-1-yl-pyrimidine-5-carboxylic acid is a critical pharmacophore and synthetic intermediate used in the development of inhibitors for Lipoxygenase (LOX) , Acetylcholinesterase (AChE) , and anti-fibrotic agents targeting collagen synthesis.[1][2] While often derivatized into amides or esters to enhance potency and permeability, the free acid form serves a vital role in cell-based assays as a negative control , a metabolite standard , and a fragment-based screening hit .[2]

This guide details the protocols for solubilization, cytotoxicity profiling, and functional validation of this scaffold.[2] It addresses the specific physicochemical challenges of the carboxylic acid moiety in cellular environments, ensuring data integrity in drug discovery workflows.[2]

Chemical Properties & Reagent Handling

The presence of the carboxylic acid group (pKa ~3-4) and the basic piperidine nitrogen creates a zwitterionic potential that significantly impacts solubility and cell permeability.[2]

| Property | Specification |

| CAS Number | 842974-64-5 |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| Solubility | DMSO (up to 50 mM), Ethanol (Low), Water (pH dependent) |

| Storage | -20°C (Solid), -80°C (DMSO Stock) |

Protocol 1: Preparation of Assay-Ready Stocks

Rationale: Direct addition of acidic DMSO stocks to cell media can cause local pH drops, precipitating the compound or causing artifactual toxicity.[2]

-

Stock Solution (50 mM): Dissolve 10.36 mg of compound in 1 mL of anhydrous DMSO. Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

-

Intermediate Dilution: Dilute the DMSO stock 1:10 in PBS (pH 7.4) before adding to media. This buffers the acid.[2]

-

Note: If precipitation occurs upon PBS addition, add 1 equivalent of NaOH (0.1 M) to deprotonate the acid, forming the more soluble carboxylate salt.[2]

-

-

Final Assay Concentration: Typical screening range is 1 µM – 100 µM.[2] Ensure final DMSO concentration is <0.5% (v/v).[2]

Biological Context & Experimental Logic

In drug discovery, this molecule is often the "inactive" precursor to potent amide-linked drugs.[2]

-

As a Negative Control: It validates that the biological activity of a drug candidate (e.g., a piperidine-pyrimidine amide) is due to the specific conjugated "warhead" and not the general scaffold.[2]

-

As a Metabolite: In vivo, amide bonds hydrolyze.[2] Testing the acid ensures that the breakdown product is non-toxic and biologically inert.[2]

Pathway Visualization: Scaffold vs. Inhibitor Action

The following diagram illustrates the logic of using the acid as a control in a generic signaling pathway (e.g., NF-κB or Fibrosis), where the derivative inhibits the target, but the acid should not.[2]

Caption: Mechanistic distinction between the active amide derivative and the carboxylic acid scaffold. The acid serves as a negative control to verify target specificity.[2]

Experimental Protocols

Protocol 2: Cytotoxicity Profiling (MTT Assay)

Objective: To establish the "No Observed Adverse Effect Level" (NOAEL) of the scaffold in HepG2 (liver) or HEK293 (kidney) cells.[2]

Materials:

Steps:

-

Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment: Aspirate media. Add 100 µL of fresh media containing the compound (0, 1, 10, 50, 100 µM).[2] Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin 1 µM).[2]

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours until purple formazan crystals form.

-

Solubilization: Remove media carefully.[2] Add 100 µL DMSO to dissolve crystals.

-

Read: Measure absorbance at 570 nm.

-

Analysis: Calculate % Viability =

.[2]

Protocol 3: Functional Negative Control Assay (Anti-Fibrosis Model)

Context: Derivatives of this acid are potent anti-fibrotic agents in HSC-T6 cells [Source 2].[1][2] This assay confirms that the acid itself does not inhibit collagen production.[2]

Materials:

-

Sirius Red Stain (Collagen quantification)[2]

Steps:

-

Induction: Seed HSC-T6 cells (5,000/well). Starve in serum-free media for 12 hours.

-

Co-Treatment: Treat cells with TGF-β1 (5 ng/mL) AND either:

-

Incubation: Incubate for 48 hours.

-

Fixation: Fix cells with 4% paraformaldehyde for 15 mins.

-

Staining: Stain with 0.1% Sirius Red in picric acid for 1 hour. Wash with 0.1% acetic acid.[2]

-

Quantification: Elute stain with 0.1 N NaOH and read at 540 nm.

-

Interpretation:

Data Analysis & Troubleshooting

Table 1: Expected Phenotypes in Validation Assays

| Assay Type | Metric | Active Drug (Derivative) | Scaffold (Acid Control) | Interpretation |

| Cytotoxicity | IC50 (µM) | Variable | > 100 µM | Scaffold is non-toxic.[1][2] |

| Target Potency | IC50 (µM) | < 1 µM | > 50 µM | Activity requires derivatization. |

| Permeability | Caco-2 (Papp) | High | Low | Acid has poor uptake; requires esterification.[1][2] |

Troubleshooting Guide:

-

Issue: Compound precipitates in media.

-

Issue: Unexpected toxicity in control wells.

-

Cause: Residual piperidine impurities or DMSO concentration >1%.[2]

-

Solution: Verify purity (>95%) via LC-MS and lower DMSO to 0.1%.

-

References

-

Pontiki, E., et al. (2024).[2] Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. PMC . Link

-

Zhang, Y., et al. (2020).[2] Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI Molecules . Link[2]

-

Ma, Z., et al. (2022).[2] Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters . Link

-

Sova, M., et al. (2023).[2] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Pharmaceuticals .[2] Link[2]

Sources

analytical methods for characterizing 2-piperidin-1-yl-pyrimidine-5-carboxylic acid

An In-Depth Guide to the Analytical Characterization of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid

Introduction

In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid is a molecule of significant interest, combining three key pharmacophoric elements: a pyrimidine ring, a piperidine moiety, and a carboxylic acid group. This unique structural amalgamation suggests its potential as a versatile building block for novel chemical entities with diverse biological activities. The piperidine ring, a prevalent scaffold in many approved drugs, can influence solubility, lipophilicity, and metabolic stability, while the carboxylic acid group provides a handle for further chemical modification and can play a crucial role in target binding.[3]

The robust and comprehensive characterization of such molecules is a non-negotiable prerequisite for their advancement in any research and development pipeline. Establishing the identity, purity, and stability of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic acid is paramount for ensuring reproducible biological data and meeting stringent regulatory standards. This application note provides a detailed guide for researchers, scientists, and drug development professionals, outlining a suite of orthogonal analytical methods for the definitive characterization of this compound. The protocols described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of analytical method development. These properties dictate choices regarding solvent selection, chromatographic conditions, and sample handling. While experimental data for this specific molecule is not widely published, we can predict its key properties based on its constituent structural motifs.

Table 1: Physicochemical Properties of 2-(Piperidin-1-yl)pyrimidine-5-carboxylic Acid

| Property | Value (Predicted/Calculated) | Rationale & References |

| Chemical Structure |  | The structure consists of a pyrimidine ring substituted at the 2-position with a piperidin-1-yl group and at the 5-position with a carboxylic acid. |

| Molecular Formula | C₁₀H₁₃N₃O₂ | Derived from the chemical structure. |

| Molecular Weight | 207.23 g/mol | Calculated from the molecular formula.[4] |

| Appearance | White to off-white crystalline powder | Based on similar pyrimidine carboxylic acids.[5] |

| pKa | ~3.5-4.5 (Carboxylic Acid), ~8.5-9.5 (Piperidine N) | The carboxylic acid pKa is influenced by the electron-withdrawing pyrimidine ring. The piperidine nitrogen pKa is typical for secondary amines.[6] |

| Solubility | Soluble in polar organic solvents (DMSO, DMF) and aqueous bases. Sparingly soluble in water. | The carboxylic acid group enhances solubility in basic solutions, while the overall structure allows for solubility in polar organic solvents.[7] |

| UV λmax | ~250-280 nm | The pyrimidine ring is the primary chromophore. The exact λmax is influenced by substituents and solvent.[8][9] |

Chromatographic Analysis for Purity and Identity

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse for assessing the purity of pharmaceutical compounds. When interfaced with a mass spectrometer (LC-MS), it becomes a powerful tool for unequivocal identity confirmation and characterization of impurities.

Rationale for Method Selection